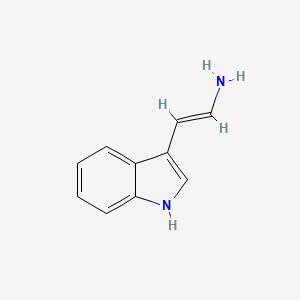
2-(1H-indol-3-yl)ethenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)ethenamine can be achieved through several methods. One common approach involves the decarboxylation of tryptophan using a strong base such as sodium hydroxide. Another method includes the reduction of indole-3-acetaldehyde with sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)ethenamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-acetaldehyde or indole-3-acetic acid.
Reduction: Reduction reactions can convert it to indole-3-ethanol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted indoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.
Reduction: Indole-3-ethanol.
Substitution: Various substituted indoles depending on the reagent used.
Scientific Research Applications
2-(1H-indol-3-yl)ethenamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research into its derivatives has led to the development of drugs for treating conditions such as depression and anxiety.
Industry: It is used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
2-(1H-indol-3-yl)ethenamine exerts its effects primarily through its role as a precursor to serotonin. It is taken up by serotonergic neurons and converted to serotonin via the enzyme tryptophan hydroxylase. Serotonin then acts on various serotonin receptors to regulate mood, appetite, and sleep . Additionally, tryptamine itself can act as a neuromodulator by binding to trace amine-associated receptors (TAARs) in the brain .
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid and precursor to tryptamine.
Serotonin: A neurotransmitter derived from tryptamine.
Melatonin: A hormone involved in regulating sleep-wake cycles, also derived from tryptamine.
Uniqueness
2-(1H-indol-3-yl)ethenamine is unique due to its dual role as both a precursor to important neurotransmitters and a neuromodulator. Its ability to influence multiple biological pathways makes it a compound of significant interest in various fields of research .
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
(E)-2-(1H-indol-3-yl)ethenamine |
InChI |
InChI=1S/C10H10N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,11H2/b6-5+ |
InChI Key |
CUWQQBKIZVPCNL-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-phenylsulfanylpurin-2-yl]propanamide](/img/structure/B12915939.png)
![Ethyl 4-(3-(methyl(2-oxobenzo[d]oxazol-3(2H)-yl)amino)benzamido)benzoate hydrate](/img/structure/B12915946.png)
![ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12915959.png)




![2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine)](/img/structure/B12915994.png)

![2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile](/img/structure/B12916001.png)

